N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine
Description
N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[320]heptane-7,1’-cyclopentane]-6-amine is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12-4-5-13(10-18-12)11-19-15-14-6-9-20-16(14)17(15)7-2-3-8-17/h4-5,10,14-16,19H,2-3,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEJXAOQSRRAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC2C3CCOC3C24CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the spirocyclic core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure.
Introduction of the pyridine moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the spirocyclic intermediate.
Functionalization of the amine group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-amine shares similarities with other spirocyclic compounds, such as spiro[cyclopentane-1,2’-oxirane] and spiro[cyclohexane-1,2’-oxirane].
Pyridine derivatives: Compounds like 6-methylpyridine and 3-methylpyridine.
Uniqueness
The uniqueness of N-[(6-methylpyridin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-amine lies in its combination of a spirocyclic structure with a pyridine moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
